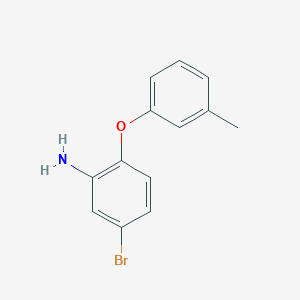

5-Bromo-2-(3-methylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXVAXWDKRDMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Phenoxyaniline and Bromoaniline Chemistry

The chemical identity of 5-Bromo-2-(3-methylphenoxy)aniline is best understood by examining its position within the families of halogenated phenoxyanilines and bromoanilines. These classes of compounds are foundational in various areas of chemical science.

Halogenated phenoxyanilines are characterized by a phenoxy group and one or more halogen atoms attached to an aniline (B41778) backbone. The nature and position of the halogen substituent can significantly influence the electronic properties and reactivity of the molecule. For instance, 2-phenoxyaniline (B124666) derivatives, where substituents like halogens can be present, have been investigated for their potential biological activities. google.com The halogen atom, in this case, bromine, is an important functional group that can alter a molecule's lipophilicity and metabolic stability, and can also serve as a handle for further synthetic transformations.

Bromoanilines are a subclass of halogenated anilines that have been extensively used as building blocks in organic synthesis. wikipedia.orgchemicalbook.com Depending on the position of the bromine atom (ortho, meta, or para), the reactivity of the aniline ring and the amino group varies. wikipedia.orgchemimpex.com For example, 4-bromoaniline (B143363) is a common precursor for dyes, pharmaceuticals, and agrochemicals. chemicalbook.comchemicalbook.comketonepharma.com The synthesis of bromoanilines can be achieved through methods like the direct bromination of aniline, which often requires a protecting group on the amine to control selectivity, or through the reduction of a corresponding bromonitrobenzene. wikipedia.orgyoutube.comyoutube.com The presence of the bromine atom makes the aromatic ring susceptible to various coupling reactions, further expanding its synthetic utility. chemicalbook.com

Table 1: Properties of Related Bromoaniline Isomers

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 15 - 18 chemimpex.com |

Note: This table presents data for related bromoaniline isomers to provide context for the bromoaniline moiety.

Significance of Aryl Ether and Aniline Moieties in Organic Synthesis Methodologies

The structure of 5-Bromo-2-(3-methylphenoxy)aniline contains two critical functional groups that are of paramount importance in organic synthesis: the aryl ether linkage and the aniline (B41778) moiety.

The aryl ether group (Ar-O-Ar') is a common structural motif in natural products, polymers, and pharmaceuticals. Its synthesis is a fundamental topic in organic chemistry. rsc.org Classical methods like the Williamson ether synthesis have been supplemented by more modern transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination/etherification. rsc.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenol (B47542) in the presence of a metal catalyst (often copper or palladium) and a base. organic-chemistry.org The development of new ligands and reaction conditions continues to broaden the scope and efficiency of aryl ether synthesis, allowing for the formation of sterically hindered or electronically diverse ethers under milder conditions. organic-chemistry.orgacs.org

The aniline moiety, a primary aromatic amine, is a versatile functional group and a key starting material for a vast array of chemical transformations. jru.edu.in The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, its high reactivity can sometimes lead to over-substitution or unwanted side reactions. libretexts.org To control this, the amino group is often protected, for instance by acetylation, to moderate its activating effect. libretexts.org Aniline and its derivatives are precursors to diazonium salts, which are highly valuable intermediates for introducing a wide range of substituents onto an aromatic ring. libretexts.org Furthermore, the nitrogen atom itself can participate in various bond-forming reactions, including N-alkylation and N-arylation, to create more complex amine structures. organic-chemistry.org The synthesis of anilines commonly involves the reduction of nitroarenes, which can be achieved using various reagents like tin and hydrochloric acid or through catalytic hydrogenation. youtube.comyoutube.com

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 3 Methylphenoxy Aniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and dynamics of a molecule.

Proton NMR (¹H NMR) for Hydrogen Connectivity and Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For 5-Bromo-2-(3-methylphenoxy)aniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the methyl and amine protons. Based on the analysis of related compounds, the following chemical shift regions can be predicted:

Aromatic Protons (Aniline Ring): The protons on the bromo-substituted aniline ring are expected to appear in the range of δ 6.5-7.5 ppm. The exact chemical shifts and splitting patterns will depend on their position relative to the bromine, amino, and phenoxy groups.

Aromatic Protons (Phenoxy Ring): The protons on the 3-methylphenoxy group will also resonate in the aromatic region, typically between δ 6.8-7.3 ppm.

Amine Protons (-NH₂): The protons of the primary amine group generally appear as a broad singlet. For aniline derivatives, this signal can be found in a wide range, often between δ 3.5-4.5 ppm, and its position can be affected by solvent and concentration.

Methyl Protons (-CH₃): The methyl group on the phenoxy ring is expected to produce a singlet around δ 2.1-2.4 ppm.

Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-(3-methylphenoxy)aniline

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Aniline Ring) | 6.5 - 7.5 |

| Aromatic (Phenoxy Ring) | 6.8 - 7.3 |

| Amine (-NH₂) | 3.5 - 4.5 (broad singlet) |

| Methyl (-CH₃) | 2.1 - 2.4 (singlet) |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of 5-Bromo-2-(3-methylphenoxy)aniline, separate signals are expected for each of the 13 carbon atoms. The chemical shifts are influenced by the nature of the substituents on the aromatic rings.

Aromatic Carbons: The aromatic carbons will appear in the downfield region of the spectrum, typically between δ 110-160 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be shifted further downfield. The carbon bearing the bromine atom (C-Br) will also have a characteristic chemical shift.

Methyl Carbon: The methyl carbon of the 3-methylphenoxy group will resonate in the upfield region, typically around δ 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts for 5-Bromo-2-(3-methylphenoxy)aniline

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O (Aniline Ring) | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-Br | 110 - 120 |

| Other Aromatic Carbons | 115 - 140 |

| Methyl (-CH₃) | 20 - 25 |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

For complex molecules like 5-Bromo-2-(3-methylphenoxy)aniline, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. esisresearch.orgarxiv.orgglobalresearchonline.netsigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. arxiv.orgglobalresearchonline.net For 5-Bromo-2-(3-methylphenoxy)aniline, COSY would reveal the connectivity between the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. arxiv.orgsigmaaldrich.comasianpubs.org This is crucial for assigning the carbon signals based on the already identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. arxiv.orgglobalresearchonline.netsigmaaldrich.comasianpubs.org This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the aniline and phenoxy rings through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. For instance, NOESY could reveal spatial proximities between protons on the aniline ring and protons on the phenoxy ring, offering insights into the preferred rotational conformation around the C-O-C ether bond. esisresearch.org

Vibrational Spectroscopy (Infrared and Raman)

Functional Group Identification and Vibrational Mode Analysis

The IR and Raman spectra of 5-Bromo-2-(3-methylphenoxy)aniline will exhibit characteristic bands corresponding to the various functional groups and structural features of the molecule. globalresearchonline.netresearchgate.netnih.gov

N-H Vibrations: The primary amine group will give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, two bands are observed for the asymmetric and symmetric stretching modes. The N-H bending vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. Aromatic C-H bending vibrations occur in the fingerprint region (below 1500 cm⁻¹).

C-O-C Ether Linkage: The asymmetric stretching of the aryl ether linkage is a strong band typically found in the 1200-1270 cm⁻¹ region, while the symmetric stretching appears around 1020-1075 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Characteristic Vibrational Frequencies for 5-Bromo-2-(3-methylphenoxy)aniline

| Functional Group/Vibration | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H Stretching | > 3000 |

| Aliphatic C-H Stretching (methyl) | < 3000 |

| N-H Bending | 1600 - 1650 |

| Aromatic C=C Stretching | 1400 - 1600 |

| C-O-C Asymmetric Stretching | 1200 - 1270 |

| C-O-C Symmetric Stretching | 1020 - 1075 |

| C-Br Stretching | 500 - 600 |

Conformational Insights from Vibrational Spectra

The rotational freedom around the C-O-C ether linkage and the C-N bond in 5-Bromo-2-(3-methylphenoxy)aniline can lead to different conformers. While NMR in solution often provides an averaged spectrum, vibrational spectroscopy, particularly in the solid state or in a matrix, can sometimes distinguish between different conformers as they may exhibit slightly different vibrational frequencies. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, it is possible to gain insights into the most stable conformation of the molecule in the given state. globalresearchonline.netasianpubs.orgnih.gov For instance, the positions and intensities of certain bands, particularly those involving the ether linkage and the groups attached to the aromatic rings, may be sensitive to the dihedral angles defining the molecular conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For 5-Bromo-2-(3-methylphenoxy)aniline, with the chemical formula C₁₃H₁₂BrNO, the theoretical exact mass can be calculated.

The presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. HRMS would be able to resolve these isotopic peaks clearly.

Table 1: Theoretical High-Resolution Mass Data for 5-Bromo-2-(3-methylphenoxy)aniline

| Ion Formula | Isotope | Theoretical Exact Mass (Da) |

| [C₁₃H₁₂⁷⁹BrNO]⁺ | ⁷⁹Br | Value not available |

| [C₁₃H₁₂⁸¹BrNO]⁺ | ⁸¹Br | Value not available |

Fragmentation Pattern Analysis for Molecular Structure Elucidation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure. For 5-Bromo-2-(3-methylphenoxy)aniline, several key fragmentation pathways can be predicted.

The molecular ion peak [M]⁺ would be observed, showing the characteristic bromine isotope pattern. Key fragmentation would likely involve the cleavage of the ether bond, the C-Br bond, and bonds within the aromatic rings. For instance, the loss of the methylphenoxy group or the bromoaniline moiety would result in significant fragment ions. The analysis of similar bromo-aniline compounds suggests that the loss of the bromine atom can be a prominent fragmentation pathway. chegg.com

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 5-Bromo-2-(3-methylphenoxy)aniline

| Fragment Ion | Proposed Structure |

| [C₁₃H₁₂BrNO]⁺ | Molecular Ion |

| [C₆H₆O]⁺ | Loss of bromoaniline |

| [C₇H₇]⁺ | Tropylium ion from the methylphenoxy group |

| [C₆H₅Br]⁺ | Loss of the methylphenoxy amine group |

| [M-Br]⁺ | Loss of a bromine atom |

Note: This table represents predicted fragmentation based on general principles of mass spectrometry and analysis of related structures. ojp.gov

Chromatographic-Mass Spectrometric Coupling (GC-MS, LC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer. This allows for the analysis of individual components and is crucial for assessing the purity of a sample.

For 5-Bromo-2-(3-methylphenoxy)aniline, LC-MS would likely be the more suitable technique due to its relatively high molecular weight and potential for thermal instability, which could be a concern with GC-MS. An LC-MS analysis would provide a chromatogram showing the retention time of the main compound and any impurities present. researchgate.net The mass spectrum of each peak could then be obtained to identify the main compound and characterize any impurities. This methodology is essential in synthetic chemistry to ensure the identity and purity of the target molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugation.

Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 5-Bromo-2-(3-methylphenoxy)aniline is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The aniline and phenoxy moieties both contain aromatic rings, which have conjugated π systems. The presence of the amino (-NH₂) and ether (-O-) groups, both of which have non-bonding electrons (n), will also influence the spectrum.

Solvent Effects on Electronic Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

For 5-Bromo-2-(3-methylphenoxy)aniline, changing the solvent is expected to cause shifts in the λ_max values. In polar solvents, hydrogen bonding can occur with the amino group, which can affect the energy of the n → π* transitions. Generally, polar solvents tend to stabilize the excited state more than the ground state for π → π* transitions, leading to a bathochromic shift. Conversely, for n → π* transitions, polar solvents often lead to a hypsochromic shift. Studies on similar aniline derivatives have shown that the absorption maxima can shift depending on the solvent's polarity. biointerfaceresearch.comresearchgate.netorientjchem.org

Table 3: Predicted Solvent Effects on the UV-Vis Spectrum of 5-Bromo-2-(3-methylphenoxy)aniline

| Solvent Type | Predicted Shift for π → π | Predicted Shift for n → π | Rationale |

| Non-polar | - | - | Baseline spectrum |

| Polar Protic | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift | Hydrogen bonding and dipole-dipole interactions stabilize the excited and ground states differently. |

| Polar Aprotic | Bathochromic (Red) Shift | Slight Hypsochromic Shift | Dipole-dipole interactions are the primary stabilizing force. |

Note: This table is based on general principles of solvatochromism observed in related compounds. biointerfaceresearch.comresearchgate.net

X-ray Diffraction (XRD) Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no specific X-ray diffraction data for the compound 5-Bromo-2-(3-methylphenoxy)aniline could be located. The determination of solid-state molecular geometry and the analysis of intermolecular interactions through single-crystal X-ray diffraction are contingent upon the successful crystallization of the compound and the subsequent analysis of its diffraction pattern.

Without experimental crystallographic data, a definitive and scientifically accurate discussion of the solid-state conformation and supramolecular assembly of 5-Bromo-2-(3-methylphenoxy)aniline is not possible. The subsequent sections are therefore presented based on the analysis of closely related and structurally analogous compounds for which crystallographic data is available. It is crucial to note that while these comparisons can provide valuable insights, they are not a direct representation of the specific structural characteristics of 5-Bromo-2-(3-methylphenoxy)aniline.

Solid-State Molecular Geometry and Conformation

In the absence of a crystal structure for 5-Bromo-2-(3-methylphenoxy)aniline, we can infer potential geometric and conformational features by examining related structures. For instance, the crystal structure of p-bromoaniline reveals a planar arrangement of the molecule. cam.ac.ukresearchgate.net This planarity is a common feature in many aniline derivatives.

The conformation of 5-Bromo-2-(3-methylphenoxy)aniline in the solid state would be determined by the dihedral angles between the two aromatic rings and the orientation of the amine and methyl substituents. The ether linkage introduces a degree of flexibility, allowing for rotation around the C-O bonds. The final conformation adopted in the crystal lattice would be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

A hypothetical table of selected bond lengths and angles for 5-Bromo-2-(3-methylphenoxy)aniline, based on standard values and data from similar fragments in the Cambridge Structural Database, is presented below. It is important to reiterate that these are predicted values and await experimental verification.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.40 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-H Bond Angle | ~113° |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (Ring 1 - Ring 2) | Variable |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of 5-Bromo-2-(3-methylphenoxy)aniline in the solid state would be dictated by a combination of intermolecular forces. Based on its functional groups, several types of interactions can be anticipated. The amine group (-NH2) is a potent hydrogen bond donor, and it would likely participate in N-H···N or N-H···O hydrogen bonds, forming chains or more complex networks.

A table summarizing the potential intermolecular interactions is provided below:

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H | N, O | Formation of chains, dimers, or sheets |

| Halogen Bonding | C-Br | N, O, π-system | Directional interactions influencing packing |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of the crystal lattice |

| Van der Waals Forces | All atoms | All atoms | Overall molecular packing and cohesion |

It must be emphasized that this analysis is speculative and based on the known structural chemistry of similar compounds. The actual solid-state structure and intermolecular interactions of 5-Bromo-2-(3-methylphenoxy)aniline can only be definitively determined through experimental X-ray crystallographic studies.

Computational and Theoretical Investigations of 5 Bromo 2 3 Methylphenoxy Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 5-Bromo-2-(3-methylphenoxy)aniline involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles.

For a flexible molecule like 5-Bromo-2-(3-methylphenoxy)aniline, which features a rotatable ether linkage between the two aromatic rings, conformational analysis is crucial. This involves identifying various stable conformers (rotamers) and determining their relative energies. The dihedral angles around the C-O-C bridge are systematically varied to explore the potential energy surface and locate all low-energy minima. The global minimum conformation represents the most probable structure of the molecule in the ground state.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) This table illustrates the type of data obtained from a geometry optimization calculation for a molecule similar to 5-Bromo-2-(3-methylphenoxy)aniline. The values are not actual calculated data for the target compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.905 | ||

| C-O (phenoxy) | 1.370 | ||

| C-O (aniline) | 1.385 | ||

| C-N | 1.402 | ||

| C-O-C | 118.5 | ||

| C-C-N-H | 0.5 |

Vibrational Frequency Calculations and Spectroscopic Feature Prediction

Once the molecular geometry is optimized, vibrational frequency calculations are performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. The calculations are typically performed at the same level of theory as the geometry optimization.

The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. The analysis allows for the assignment of specific vibrational modes, such as N-H stretching, C-Br stretching, C-O-C ether bond vibrations, and aromatic ring deformations, to the bands observed in experimental spectra. This detailed assignment provides a powerful link between the molecular structure and its vibrational spectrum.

Table 2: Representative Predicted Vibrational Frequencies and Assignments (Hypothetical) This table shows a hypothetical selection of calculated and scaled vibrational frequencies for a molecule like 5-Bromo-2-(3-methylphenoxy)aniline, illustrating the typical assignments.

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Assignment |

|---|---|---|---|

| ~3450 | ~3580 | ~3437 | N-H Asymmetric Stretch |

| ~3360 | ~3490 | ~3350 | N-H Symmetric Stretch |

| ~1590 | ~1645 | ~1579 | Aromatic C=C Stretch |

| ~1240 | ~1290 | ~1238 | C-O-C Asymmetric Stretch |

| ~1030 | ~1072 | ~1029 | C-O-C Symmetric Stretch |

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Molecular Electrostatic Potential)

The electronic properties of 5-Bromo-2-(3-methylphenoxy)aniline can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to be excited.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 5-Bromo-2-(3-methylphenoxy)aniline, the MEP would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the amine hydrogens.

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting electronic spectra.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands. These calculations can confirm that charge transfer within the molecule is responsible for its electronic transitions.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the emission spectrum (fluorescence or phosphorescence). The energy difference between the optimized first excited state and the ground state corresponds to the emission energy. For aniline (B41778) derivatives, these transitions often involve π-π* and n-π* character, originating from the aromatic rings and the heteroatoms.

Table 3: Representative Predicted Electronic Transitions (Hypothetical) This table illustrates the type of data generated by TD-DFT calculations for a molecule like 5-Bromo-2-(3-methylphenoxy)aniline.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~310 | 0.05 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | ~285 | 0.12 | HOMO-1 → LUMO (π→π*) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation.

NBO analysis quantifies the electron density in these localized orbitals. For an ideal Lewis structure, bonding orbitals would have an occupancy of nearly 2 electrons, while antibonding orbitals would be empty. Deviations from this ideal picture reveal delocalization effects. The method calculates the stabilization energies associated with charge transfer interactions between filled (donor) and empty (acceptor) orbitals. For 5-Bromo-2-(3-methylphenoxy)aniline, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the aniline ring (acceptor), which stabilizes the molecule. This analysis can also provide insights into intramolecular hydrogen bonding and other weak interactions.

Investigation of Intramolecular Donor-Acceptor Interactions and Charge Transfer

The structure of 5-Bromo-2-(3-methylphenoxy)aniline incorporates both electron-donating (amino group, -NH₂) and electron-withdrawing (bromo group, -Br) substituents, creating a "push-pull" system that facilitates intramolecular charge transfer (ICT). ossila.com ICT refers to the transfer of electron density from a donor (D) to an acceptor (A) moiety within the same molecule upon excitation. ossila.com In this molecule, the aniline part acts as the primary electron donor, while the brominated ring can be considered the acceptor framework.

Computational studies, typically employing Density Functional Theory (DFT), are used to quantify these interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a clear picture of charge transfer characteristics. For donor-acceptor molecules, the HOMO is generally localized on the electron-donating fragment, and the LUMO is on the electron-accepting fragment. mdpi.com Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a charge-separated excited state (D⁺-A⁻). ossila.com

In molecules with flexible geometries, this process can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. nih.gov This occurs when the donor and acceptor moieties rotate relative to each other in the excited state, leading to a more stabilized, charge-separated state with minimal orbital overlap. nih.govnih.gov The presence of the ether linkage in 5-Bromo-2-(3-methylphenoxy)aniline allows for considerable torsional freedom, making the formation of a TICT state plausible.

Theoretical calculations can predict the energies of the locally excited (LE) and ICT states. The energy difference and the potential energy surface along the rotational coordinates reveal the likelihood and dynamics of ICT processes. nih.gov

Table 1: Representative Calculated Electronic Properties for a D-A System This table presents typical values for analogous donor-acceptor molecules as direct data for 5-Bromo-2-(3-methylphenoxy)aniline is not available in the cited literature. Values are for illustrative purposes.

| Parameter | Value | Description |

| HOMO Energy | -6.9 eV | Energy of the highest occupied molecular orbital, localized on the aniline donor. mdpi.com |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, localized on the bromo-substituted ring. |

| HOMO-LUMO Gap | 5.4 eV | Energy difference indicating the energy required for electronic excitation. |

| Ground State Dipole Moment | 2.5 D | A measure of the charge distribution in the ground state. |

| Excited State Dipole Moment | 10.0 D | A significantly larger dipole moment indicates substantial charge separation in the ICT state. ossila.com |

Quantum Chemical Methods for Intermolecular Interactions

The amino group (-NH₂) of 5-Bromo-2-(3-methylphenoxy)aniline can act as a hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. Quantum chemical methods are essential for characterizing these interactions.

Studies on aniline-water complexes using DFT and Møller-Plesset perturbation theory (MP2) have shown that the most stable hydrogen bond forms between a water molecule (acting as an acceptor) and one of the N-H bonds of aniline (acting as a donor). Substituents on the aniline ring significantly influence its hydrogen-bonding capability. Electron-donating groups increase the basicity of the nitrogen atom but decrease the acidity of the N-H protons, whereas electron-withdrawing groups have the opposite effect. rsc.org In the target molecule, the electron-withdrawing bromine at the para position to the amino group would be expected to increase the N-H bond's acidity and strengthen its hydrogen bond donor capacity.

Natural Bond Orbital (NBO) analysis is a powerful tool used in these studies to understand the nature of hydrogen bonds. It quantifies the charge transfer from the hydrogen bond acceptor's lone pair (e.g., oxygen in water) to the antibonding orbital of the N-H bond (n_O → σ*_N-H), providing a measure of the interaction strength. rsc.org

Table 2: Calculated Hydrogen Bond Parameters for Aniline-Water Complexes Based on data for substituted anilines from computational studies. rsc.org

| Parameter | Aniline-H₂O | p-Chloroaniline-H₂O | Description |

| Binding Energy (kcal/mol) | -5.8 | -6.2 | Stronger binding with electron-withdrawing substituent. |

| H···O Distance (Å) | 1.98 | 1.95 | Shorter distance indicates a stronger bond. |

| N-H Frequency Shift (cm⁻¹) | -110 | -125 | Larger redshift indicates greater weakening of the N-H bond and a stronger H-bond. |

| NBO Interaction Energy E(2) (kcal/mol) | 4.5 | 5.1 | Higher E(2) for the n_O → σ*_N-H interaction signifies stronger charge transfer. |

The bromine atom in 5-Bromo-2-(3-methylphenoxy)aniline can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophile (e.g., a lone pair or a π-system). nih.govresearchgate.net The strength of this interaction follows the trend I > Br > Cl. nih.gov

Computational studies on halogenated aromatic compounds show that the interaction energy is a complex interplay of electrostatics, dispersion, and orbital interactions. nih.gov The presence of electron-withdrawing substituents on the aromatic ring enhances the positive character of the σ-hole on the halogen, thereby strengthening the halogen bond. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Landscape Mapping

Due to the flexible ether linkage, 5-Bromo-2-(3-methylphenoxy)aniline can adopt multiple conformations. Molecular Dynamics (MD) simulations and systematic conformational searches are used to map the potential energy surface and identify low-energy conformers. nih.govsapub.org These methods explore the rotational freedom around the C-O-C and C-N bonds to determine the most stable spatial arrangements of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the activation energies of transition states. researchgate.net For 5-Bromo-2-(3-methylphenoxy)aniline, theoretical studies can predict its reactivity in various transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The amino group is a strong activating, ortho-, para-directing group in electrophilic substitution, while the bromo and phenoxy groups are deactivating but also ortho-, para-directing. mdpi.comallen.inbyjus.com DFT calculations can model the reaction pathways for, say, nitration or further halogenation, by calculating the energies of the σ-complex intermediates (Wheland intermediates) for attack at different positions. This allows for prediction of the regioselectivity of the reaction. mdpi.com

In the context of modern synthetic chemistry, the bromo-substituent is a handle for cross-coupling reactions. Theoretical studies on related aryl bromides have been used to investigate the mechanisms of reactions like Ni-catalyzed amination or C-H functionalization. acs.orgacs.org These studies compute the potential energy profiles for catalytic cycles, including steps like oxidative addition, reductive elimination, and halogen atom transfer, to understand catalyst behavior and reaction feasibility. acs.orgacs.org

Advanced Research Applications and Material Science Perspectives of 5 Bromo 2 3 Methylphenoxy Aniline Scaffolds

Role in Polymer and Functional Material Chemistry

The intrinsic properties of the 5-Bromo-2-(3-methylphenoxy)aniline scaffold make it a highly attractive candidate for the development of next-generation polymers and functional materials. The interplay between the ether linkage, which imparts solubility and flexibility, and the rigid aromatic rings provides a balanced foundation for high-performance materials.

Precursors for Advanced Polymeric Materials (e.g., polyimides, poly(ester)imides)

High-performance polymers like polyimides (PIs) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace and electronics industries. zeusinc.comyoutube.com The synthesis of these polymers typically involves the polycondensation of a dianhydride with a diamine. vt.edu The 5-Bromo-2-(3-methylphenoxy)aniline molecule, after conversion to a suitable diamine derivative, could serve as a novel monomer in this process.

The incorporation of ether linkages (such as the phenoxy group in the title compound) into the polyimide backbone is a well-established strategy to enhance the processability of these otherwise rigid polymers. zeusinc.comresearchgate.net The flexible ether bond can lower the glass transition temperature (Tg) and improve solubility in organic solvents, facilitating easier manufacturing and processing without significantly compromising thermal stability. zeusinc.comvt.edu For instance, the commercial polyimide Kapton™, derived from 4,4'-oxydianiline (B41483) (ODA), leverages an ether linkage to achieve its landmark properties. vt.edu

Furthermore, the bromine atom on the aniline (B41778) ring offers a unique opportunity for post-polymerization modification. This reactive site could be used to graft other functional groups onto the polymer chain, creating materials with tailored properties such as flame retardancy, altered dielectric constants, or specific surface characteristics.

Applications in Organic Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)

The field of organic electronics, particularly OLEDs, relies on materials that can efficiently transport charge carriers (holes and electrons). rsc.org Hole-transporting materials (HTMs) are a critical component of OLEDs, and their molecular design is paramount for device efficiency and longevity. rsc.orgrsc.org Aniline-based derivatives, especially triphenylamine (B166846) structures, are a cornerstone of HTM design. nih.govrsc.org

The 5-Bromo-2-(3-methylphenoxy)aniline scaffold serves as an excellent starting point for synthesizing advanced HTMs. The core structure, containing both aniline and diaryl ether motifs, is a common feature in many high-performance organic semiconductor materials. nih.gov The strategic value of the bromine atom is particularly noteworthy. It acts as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for constructing the carbon-nitrogen bonds central to many HTMs. nih.govwikipedia.orgnih.gov Through such reactions, the bromo-aniline core can be elaborated into larger, star-shaped, or dendritic molecules with enhanced hole mobility and tailored energy levels suitable for efficient charge injection and transport in OLED devices. rsc.orgnih.gov Studies on bromine-substituted triphenylamine derivatives have shown that the presence of bromine can improve hole mobility, leading to OLEDs with lower operating voltages and higher efficiencies. rsc.org

Development of Functional Nanomaterials and Composites

The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications, from drug delivery to catalysis. nih.govnih.govacs.org The 5-Bromo-2-(3-methylphenoxy)aniline molecule possesses distinct chemical features that make it a prime candidate for surface modification of various nanomaterials, such as metal oxides or graphene.

The aniline group can serve as an anchoring point, forming bonds with surface hydroxyl groups on materials like iron oxide or silica (B1680970) nanoparticles. rsc.orgrsc.org Once tethered, the molecule exposes its bromo-phenoxy tail, which can be used for further functionalization. The bromine atom is a well-known initiator site for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). researchgate.netutexas.eduresearchgate.net This "grafting from" technique allows for the growth of dense polymer brushes directly from the nanoparticle surface, creating a core-shell structure with a precisely controlled outer layer. bohrium.com This approach can be used to improve the biocompatibility of nanoparticles, enhance their dispersion in polymer composites, or introduce new functionalities. nih.gov

Contributions to Methodologies in Organic Synthesis

Beyond its potential in material science, 5-Bromo-2-(3-methylphenoxy)aniline is a valuable and versatile building block for the synthesis of complex organic molecules and for the development of new catalytic systems.

Versatile Building Blocks in Complex Organic Molecule Synthesis

The true synthetic utility of 5-Bromo-2-(3-methylphenoxy)aniline lies in the orthogonal reactivity of its functional groups. The aniline moiety can undergo a host of classic transformations, including acylation, alkylation, and diazotization, while the bromine atom provides a robust handle for modern cross-coupling chemistry. This duality allows for sequential and highly controlled molecular construction.

The bromine atom is particularly amenable to palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. These reactions are foundational in modern synthetic chemistry. For example:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, enabling the synthesis of complex biaryl structures. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, a key step in the synthesis of pharmaceuticals and electronic materials. wikipedia.orgnih.govlibretexts.org

Stille Coupling: Reaction with organostannanes, used for creating substituted indoles and other heterocyclic systems from 2-bromoanilines. acs.org

This synthetic flexibility allows chemists to use the 5-Bromo-2-(3-methylphenoxy)aniline scaffold as a central piece in the assembly of intricate molecular targets, including active pharmaceutical ingredients and functional dyes.

Design and Synthesis of Ligands for Catalytic Systems

The development of new ligands is crucial for advancing transition-metal catalysis. Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. The structure of 5-Bromo-2-(3-methylphenoxy)aniline is well-suited for its elaboration into novel mono- or bidentate ligands.

The aniline nitrogen itself can act as a donor atom. More sophisticated ligands can be synthesized by leveraging the reactivity of both the amine and the bromine. For instance, the amine could be functionalized with a phosphine-containing group, and a second donor atom could be installed at the bromine's position via a cross-coupling reaction. This would create a pincer-type or bidentate ligand capable of forming stable chelate complexes with metal ions. asrjetsjournal.org The phenoxy and methyl substituents provide steric bulk that can create a specific coordination pocket around the metal, influencing the selectivity of catalytic transformations. bohrium.com The synthesis of bidentate ligands containing both phosphine (B1218219) and silylene donors has been demonstrated, showcasing the modular approach to creating hybrid ligands with unique properties. nih.gov

Interactive Data Tables

Table 1: Functional Group Potential in Material and Synthetic Applications

| Functional Group | Key Application Areas | Potential Transformations & Benefits |

| Aniline (-NH₂) | Polymer Synthesis, Nanomaterial Functionalization, Ligand Design | Can be converted to a diamine for polyimide synthesis; Anchors to oxide surfaces; Site for attaching other donor atoms (e.g., phosphines). |

| Bromine (-Br) | Cross-Coupling, Polymer Modification, Nanomaterial Initiation | Enables Suzuki, Buchwald-Hartwig, and Stille reactions for complex molecule synthesis; Allows for post-polymerization functionalization; Acts as an initiator for SI-ATRP. |

| Phenoxy Ether (-O-) | Polymer Chemistry, Soluble Materials | Imparts flexibility and solubility to rigid polymer backbones like polyimides, improving processability. |

| Methyl (-CH₃) | Ligand Design, Soluble Materials | Provides steric bulk to influence catalytic selectivity; Enhances solubility in organic solvents. |

Development of Chemical Sensors and Probes based on Phenoxyaniline (B8288346) Derivatives

The functional architecture of 5-Bromo-2-(3-methylphenoxy)aniline, featuring a halogenated aniline ring coupled with a methyl-substituted phenoxy moiety via an ether linkage, provides a robust platform for the design of sophisticated chemical sensors and probes. The inherent properties of this scaffold, such as potential fluorescence and the ability to engage in various intermolecular interactions, are key to its prospective use in detecting a range of analytes.

Phenoxyaniline and its related structures, like phenoxazines, are known to exhibit interesting photophysical properties. nih.gov The utility of such compounds often lies in their ability to signal the presence of a target analyte through a measurable change in their optical or electronic characteristics. For instance, derivatives of phenoxazine (B87303) have been successfully developed as "turn-on" near-infrared fluorescent probes for the detection of metal ions like copper (II). nih.gov This is achieved by designing the molecule to react selectively with the target ion, leading to a significant increase in fluorescence intensity. The 5-Bromo-2-(3-methylphenoxy)aniline scaffold could be similarly functionalized to create selective chemosensors. The nitrogen atom of the aniline group and the oxygen of the ether linkage can act as potential coordination sites for metal ions. The bromo and methyl substituents, in turn, can modulate the electronic properties and steric environment of these coordination sites, thereby fine-tuning the selectivity and sensitivity of the sensor.

Furthermore, the broader class of aniline derivatives has been investigated for the development of resistive chemical sensors. For example, thin films of modified polyaniline derivatives have shown promise in the creation of sensors for ammonia (B1221849) vapor. chemicalbook.com The principle of operation for such sensors relies on the change in electrical resistance of the material upon exposure to the analyte. The specific molecular structure of 5-Bromo-2-(3-methylphenoxy)aniline could be exploited to create materials with high sensitivity and selectivity towards other volatile organic compounds or gaseous analytes. The presence of the bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, on different rings of the molecule creates a distinct electronic landscape that could be sensitive to specific analyte interactions.

The potential of phenoxyaniline derivatives in sensor technology is further underscored by patents for various substituted 2-phenoxyaniline (B124666) derivatives, highlighting their importance in chemical research and development. google.com While these patents may focus on pharmaceutical applications, the underlying chemistry demonstrates the versatility of the phenoxyaniline scaffold.

Table 1: Potential Sensing Applications of Functionalized Phenoxyaniline Scaffolds

| Analyte Type | Sensing Mechanism | Role of 5-Bromo-2-(3-methylphenoxy)aniline Scaffold | Potential Signal Change |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation-induced fluorescence change | Aniline and ether groups as binding sites; bromo/methyl groups for tuning selectivity | "Turn-on" or "turn-off" fluorescence, colorimetric shift |

| Volatile Organic Compounds (VOCs) | Adsorption-induced change in conductivity | Modulating intermolecular forces and electronic properties of a polymer matrix | Change in electrical resistance |

| Anions | Hydrogen bonding interactions | Amine group as a hydrogen bond donor | Shift in absorption or emission spectra |

Fundamental Structure-Activity Relationship Studies in Chemical Systems

The systematic investigation of how a molecule's chemical structure influences its properties and reactivity is known as a structure-activity relationship (SAR) study. In the context of chemical systems and material science, SAR studies on compounds like 5-Bromo-2-(3-methylphenoxy)aniline are crucial for designing new materials with tailored characteristics. The distinct substitutions on the phenoxyaniline core of this molecule make it an excellent model for such investigations.

The reactivity and physical properties of 5-Bromo-2-(3-methylphenoxy)aniline are dictated by the interplay of its constituent parts: the brominated aniline ring, the ether linkage, and the m-cresol-derived phenoxy ring.

The Brominated Aniline Ring: The bromine atom at the 5-position is an electron-withdrawing group, which decreases the basicity of the aniline nitrogen compared to unsubstituted aniline. This has implications for its reactivity in, for example, N-arylation reactions or its coordination affinity for metal ions. The position of the bromine atom also influences the regioselectivity of further electrophilic substitution reactions on the aniline ring.

The Ether Linkage: The C-O-C ether bond provides rotational freedom, allowing the two aromatic rings to adopt various conformations. This conformational flexibility can be critical in determining how the molecule interacts with other species or how it packs in a solid state, thereby influencing the bulk properties of materials derived from it.

The Methyl-Substituted Phenoxy Ring: The methyl group at the 3-position (meta) of the phenoxy ring has a subtle electron-donating effect. Its position influences the electron density distribution on the phenoxy ring and can impart specific steric constraints.

SAR studies could systematically explore variations of this structure to understand their impact on chemical properties. For instance, changing the halogen from bromine to chlorine or iodine would alter the electronic effects and the potential for halogen bonding. Moving the methyl group to the ortho or para position would change the steric hindrance around the ether linkage and modify the electronic communication between the two rings.

Such studies are fundamental to the rational design of new molecules. For example, in the development of novel organic light-emitting diode (OLED) materials or dye-sensitized solar cells, the ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The systematic modification of the 5-Bromo-2-(3-methylphenoxy)aniline scaffold and the characterization of the resulting spectroscopic and electrochemical properties would provide invaluable data for building predictive SAR models for this class of compounds.

Table 2: Hypothetical Structure-Property Relationships for 5-Bromo-2-(3-methylphenoxy)aniline Analogs

| Structural Modification | Predicted Effect on Chemical Property | Rationale |

| Replacement of -Br with -Cl | Increased basicity of aniline nitrogen | Chlorine is less electron-withdrawing than bromine. |

| Replacement of -Br with -I | Potential for stronger halogen bonding interactions | Iodine is more polarizable than bromine. |

| Moving the -CH₃ group to the 2-position (ortho) | Increased steric hindrance around the ether linkage | The bulky ortho-substituent would restrict rotation. |

| Moving the -CH₃ group to the 4-position (para) | Enhanced electron-donating effect on the phenoxy ring | The para position allows for more effective resonance donation. |

| Introduction of a second -Br on the aniline ring | Decreased electron density and lower HOMO energy level | Increased electron-withdrawing character. |

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-2-(3-methylphenoxy)aniline?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

- Step 1: React 4-bromo-1-fluoro-2-nitrobenzene with 3-methylphenol under basic conditions (e.g., DIEA) to substitute the fluoride with the phenoxy group .

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl .

- Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization yields high-purity product .

Key Considerations:

- Electron-withdrawing groups (e.g., -NO₂) enhance reactivity in SNAr by lowering aromatic electron density .

- Monitor reaction progress via TLC or LCMS (e.g., m/z 307 [M+H]+ observed in similar brominated anilines) .

Basic: How to characterize the structural and electronic properties of 5-Bromo-2-(3-methylphenoxy)aniline?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and bond angles (e.g., CCDC 2062478 for analogous brominated oxazole derivatives) .

- Spectroscopy:

- Mass Spectrometry: ESI-MS or GC-MS for molecular ion validation .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: Susceptible to oxidation; store under inert gas (N₂/Ar) at 0–6°C to prevent degradation .

- Light Sensitivity: Protect from UV exposure to avoid photolytic cleavage of the C-Br bond .

- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coat) due to potential amine toxicity .

Advanced: How do electronic effects influence the reactivity of 5-Bromo-2-(3-methylphenoxy)aniline in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The bromine atom acts as a leaving group. Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in toluene/ethanol/water (110°C, 3 hours) .

- Electronic Modulation: The electron-donating 3-methylphenoxy group decreases electrophilicity at the para position, requiring stronger bases (e.g., K₂CO₃) to activate the palladium intermediate .

- Competing Pathways: Monitor for homo-coupling byproducts via HPLC (retention time ~0.99 minutes under SQD-AA05 conditions) .

Advanced: What are the degradation pathways of this compound under environmental conditions?

Methodological Answer:

- Photocatalytic Degradation: Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation. Parameters (pH, catalyst loading, concentration) optimized via Box-Behnken design .

- Mechanistic Insight: Hydroxyl radicals (•OH) attack the amine group, forming intermediates like quinones, followed by ring-opening to aliphatic acids .

- Analytical Tools: Track degradation via UV-Vis (λmax ~270 nm for aniline derivatives) and GC-MS for fragment identification .

Advanced: How to evaluate its interactions with biological targets (e.g., proteins)?

Methodological Answer:

- Molecular Docking: Use WDR5 protein models (PDB: 5KVE) to study binding affinity. The bromine atom may occupy hydrophobic pockets, while the phenoxy group engages in π-π stacking .

- SPR/BLI Assays: Quantify binding kinetics (ka/kd) with immobilized targets. For example, heterobifunctional degraders linking 5-bromo-aniline to E3 ligase ligands show enhanced protein degradation .

- Cellular Uptake: Fluorescent tagging (e.g., BODIPY) and confocal microscopy to track sublocalization in HeLa cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.